L-Proline, L-tyrosyl-L-leucyl-L-alanylglycyl-
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Overview
Description
L-Proline, L-tyrosyl-L-leucyl-L-alanylglycyl- is a peptide compound composed of five amino acids: L-proline, L-tyrosine, L-leucine, L-alanine, and glycine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-tyrosyl-L-leucyl-L-alanylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of peptides with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
L-Proline, L-tyrosyl-L-leucyl-L-alanylglycyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Proline, L-tyrosyl-L-leucyl-L-alanylglycyl- has numerous applications in scientific research:
Chemistry: Used as a model peptide in studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of L-Proline, L-tyrosyl-L-leucyl-L-alanylglycyl- involves its interaction with specific molecular targets and pathways. For example, the proline residue can influence protein folding and stability, while the tyrosine residue can participate in phosphorylation events critical for signal transduction. The peptide’s overall structure and composition determine its specific interactions and effects.
Comparison with Similar Compounds
Similar Compounds
L-Proline analogues: Compounds like L-azetidine-2-carboxylic acid and trans-4-hydroxy-L-proline.
Other peptides: Peptides with similar sequences but different amino acid compositions.
Uniqueness
L-Proline, L-tyrosyl-L-leucyl-L-alanylglycyl- is unique due to its specific sequence and combination of amino acids, which confer distinct properties and functions. Its ability to participate in various chemical reactions and its applications in diverse fields highlight its versatility and importance.
Properties
CAS No. |
435269-58-2 |
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Molecular Formula |
C25H37N5O7 |
Molecular Weight |
519.6 g/mol |
IUPAC Name |
(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H37N5O7/c1-14(2)11-19(29-23(34)18(26)12-16-6-8-17(31)9-7-16)24(35)28-15(3)22(33)27-13-21(32)30-10-4-5-20(30)25(36)37/h6-9,14-15,18-20,31H,4-5,10-13,26H2,1-3H3,(H,27,33)(H,28,35)(H,29,34)(H,36,37)/t15-,18-,19-,20-/m0/s1 |
InChI Key |
ZPUAMOALAPZDHH-KNTRFNDTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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